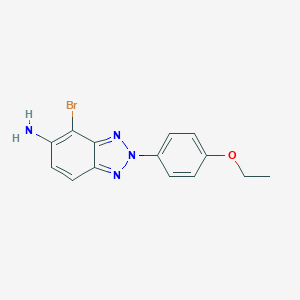
N,N-bis(1H-indol-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(1H-indol-4-ylmethyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The exact mechanism of action of BIA is not yet fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BIA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. BIA has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using BIA in lab experiments is its potential as a novel anticancer agent. The compound has been shown to have activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using BIA is its complex synthesis process, which can make it difficult to obtain the compound in large quantities.
将来の方向性
There are several future directions for research on BIA. One potential area of focus is the development of new synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of BIA and its potential applications in the treatment of various diseases. Finally, the potential use of BIA as a drug delivery system for other compounds is an area that warrants further investigation.
合成法
BIA can be synthesized using various methods, including the reaction of indole with N,N-dimethylacetamide and acetic anhydride. Another method involves the reaction of indole with formaldehyde and acetic anhydride. The synthesis of BIA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
科学的研究の応用
BIA has been studied extensively for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. BIA has also been studied for its potential use as an antiviral agent, with promising results against the influenza virus. Additionally, BIA has been shown to have antioxidant properties, which could make it useful in the treatment of various diseases associated with oxidative stress.
特性
分子式 |
C20H19N3O |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N,N-bis(1H-indol-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
InChIキー |
OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
正規SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)